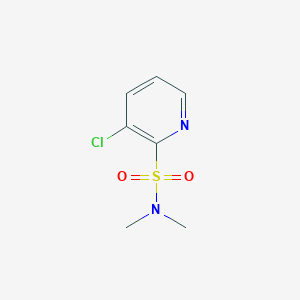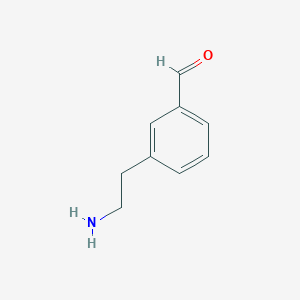
3-(2-Aminoethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)benzaldehyde is an organic compound with the molecular formula C9H11NO It consists of a benzene ring substituted with an aldehyde group and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)benzaldehyde typically involves the reaction of benzaldehyde with ethylenediamine. One common method is the reductive amination of benzaldehyde using ethylenediamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Aminoethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Aminoethyl)benzoic acid.
Reduction: 3-(2-Aminoethyl)benzyl alcohol.
Substitution: N-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)benzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Benzaldehyde: Lacks the aminoethyl group, making it less versatile in certain reactions.
2-(2-Aminoethyl)benzaldehyde: Similar structure but with the aminoethyl group in a different position, leading to different reactivity and applications.
3-(2-Aminoethyl)benzoic acid: An oxidized form of 3-(2-Aminoethyl)benzaldehyde with different chemical properties.
Uniqueness: this compound is unique due to the presence of both an aldehyde and an aminoethyl group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
219919-50-3 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7H,4-5,10H2 |
Clave InChI |
LJAWFIGAEQTOEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


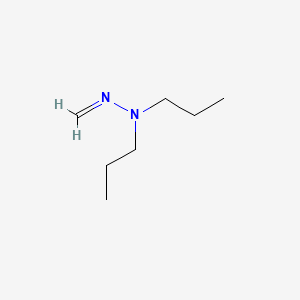

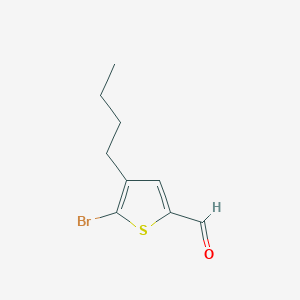
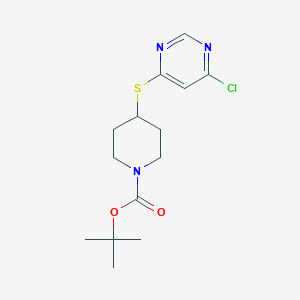
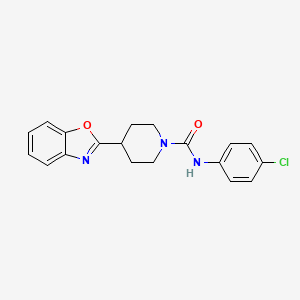
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
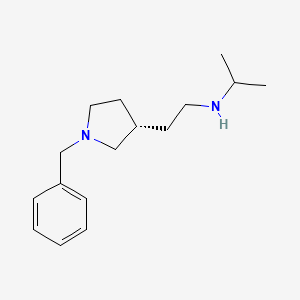

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
